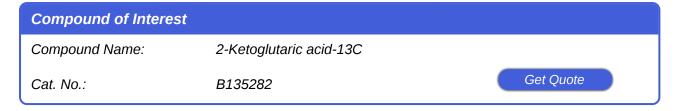


Application Notes: Tracing Cellular Metabolism with 2-Ketoglutaric acid-13C using NMR Spectroscopy

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ketoglutaric acid, also known as α -ketoglutarate (α -KG), is a pivotal intermediate in cellular metabolism. As a key component of the tricarboxylic acid (TCA) cycle, it sits at the crossroads of carbon and nitrogen metabolism, connecting energy production with amino acid biosynthesis and cellular signaling pathways.[1][2] The molecule's central role makes it a critical node for understanding metabolic reprogramming in various physiological and pathological states, including cancer and neurological disorders.[3][4]

Nuclear Magnetic Resonance (NMR) spectroscopy, when combined with stable isotope labeling, provides a powerful and non-invasive method to trace the metabolic fate of specific molecules in real-time. By introducing 2-Ketoglutaric acid enriched with the stable isotope Carbon-13 (¹³C), researchers can follow the journey of its carbon atoms through complex metabolic networks.[5] This technique allows for the quantitative measurement of metabolic fluxes, the elucidation of pathway activity, and the identification of novel metabolic transformations. These application notes provide a comprehensive guide to using ¹³C-labeled 2-Ketoglutaric acid in NMR-based metabolomics.

Principle of the Method



The foundation of this technique lies in the magnetic properties of the 13 C nucleus. While the natural abundance of 13 C is only about 1.1%, introducing a substrate highly enriched in 13 C dramatically enhances its signal in an NMR spectrum. When cells metabolize 13 C-labeled 13 C atoms are incorporated into downstream products. Each carbon position in a molecule has a unique chemical shift (a specific resonance frequency) in the NMR spectrum, allowing for precise identification.

By analyzing the ¹³C NMR spectra, or more sensitively, the ¹H NMR spectra for ¹³C satellite peaks, one can:

- Identify the metabolites derived from α -KG.
- Determine the specific carbon positions that are labeled.
- Quantify the degree of ¹³C enrichment in each metabolite pool, which is essential for metabolic flux analysis.

Advanced 2D NMR techniques, such as ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC), further enhance sensitivity and resolution by detecting the ¹³C nuclei indirectly through their attached protons, making it easier to distinguish labeled compounds in complex biological mixtures.

Key Applications Metabolic Flux Analysis (MFA)

Tracing the distribution of 13 C from labeled α -KG into TCA cycle intermediates (like succinate and malate) and connected amino acids (like glutamate, glutamine, and aspartate) allows for the precise quantification of metabolic rates through these pathways. This is invaluable for understanding how cells adapt their central carbon metabolism under different conditions, such as hypoxia or in response to drug treatment.

Detection of the Oncometabolite 2-Hydroxyglutarate (2-HG)

In cancers with mutations in the isocitrate dehydrogenase (IDH) 1 or 2 enzymes, α -KG is neomorphically reduced to the oncometabolite 2-hydroxyglutarate (2-HG). Using [1- 13 C]- α -KG



or other specifically labeled isotopomers allows for the unambiguous detection of [1-¹³C]-2-HG production. This provides a direct method to assess mutant IDH activity and its response to targeted inhibitors. Hyperpolarized ¹³C NMR spectroscopy can dramatically increase the signal, enabling in vivo detection of this critical metabolic conversion.

Elucidating Enzyme Activity

The rate of consumption of 13 C- α -KG and the corresponding appearance of 13 C-labeled products can be monitored over time to determine the in-cell or in-vitro activity of key enzymes. This includes the α -ketoglutarate dehydrogenase complex (α -KGDH), which catalyzes a rate-limiting step in the TCA cycle, and various aminotransferases that link carbon and nitrogen metabolism.

Internal Standard for Quantification

¹³C-labeled 2-Ketoglutaric acid can serve as an ideal internal standard for accurately quantifying the absolute concentration of its unlabeled counterpart in biological samples using NMR or mass spectrometry.

Experimental Protocols Protocol 1: In Vitro Cell Labeling and Metabolite

Extraction

- Cell Culture: Plate and grow cells of interest to the desired confluency (typically 80-90%)
 using standard cell culture protocols.
- Labeling Medium Preparation: Prepare a culture medium containing the desired concentration of ¹³C-labeled 2-Ketoglutaric acid (e.g., [U-¹³C₅]-α-KG or [1-¹³C]-α-KG). The concentration should be optimized based on the specific cell line and experimental goals.
- Isotope Labeling: Remove the standard culture medium and wash the cells once with prewarmed PBS. Add the ¹³C-labeling medium and incubate the cells for a sufficient duration to approach isotopic steady state. This time should be determined empirically, but often ranges from 6 to 24 hours.



- Metabolism Quenching: To halt all enzymatic activity, rapidly aspirate the medium and wash
 the cells with an ice-cold solution (e.g., PBS or saline). Immediately add a quenching
 solution, such as ice-cold 80% methanol, directly to the plate and place it on dry ice.
- Metabolite Extraction: Scrape the cells in the cold methanol and transfer the cell slurry to a
 microcentrifuge tube. Perform a polar/non-polar extraction, for example, by adding
 chloroform and water (e.g., methanol:water:chloroform ratio of 2.5:1:1 v/v/v). Vortex
 thoroughly and centrifuge at high speed to separate the phases.
- Sample Preparation for NMR: Carefully collect the upper aqueous phase containing polar metabolites. Dry the extract completely using a vacuum concentrator. Reconstitute the dried pellet in a deuterated buffer (e.g., 500 μL D₂O with 50 mM phosphate buffer, pH 7.0) containing a known concentration of an internal standard for chemical shift referencing and quantification (e.g., DSS or TMSP). Transfer the final solution to a 5 mm NMR tube.

Protocol 2: NMR Data Acquisition

Acquire data on a high-field NMR spectrometer (≥ 600 MHz is recommended for sensitivity and resolution).

A. 1D ¹³C{¹H} Spectroscopy (Direct Detection):

- Purpose: Directly observe all ¹³C-containing molecules.
- Key Parameters:
 - Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgdc or zgpq30 on Bruker systems).
 - Relaxation Delay (D1): 2-5 seconds to allow for adequate T1 relaxation.
 - Acquisition Time (AQ): 1-2 seconds.
 - Number of Scans (NS): 1024 or higher, depending on sample concentration.
- B. 2D ¹H-¹³C HSQC Spectroscopy (Indirect Detection):



- Purpose: Highly sensitive detection of ¹³C-labeled metabolites through their attached protons. Excellent for resolving overlapping signals.
- Key Parameters:
 - Pulse Program: Standard HSQC sequence (e.g., hsqcedetgpsisp2.2 on Bruker systems).
 - Spectral Width: ~12 ppm in the ¹H dimension, ~180 ppm in the ¹³C dimension.
 - Number of Increments: 256-512 in the indirect (13C) dimension.
 - ¹JCH Coupling Constant: Optimized for one-bond C-H couplings (~145 Hz).

Data Presentation and Interpretation Data Analysis Workflow

- Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw NMR data using appropriate software (e.g., TopSpin, MestReNova).
- Peak Assignment: Identify metabolites by comparing the ¹H and ¹³C chemical shifts of the peaks in your spectra to reference values from databases (e.g., HMDB, BMRB) or experimental standards.
- Quantification: Calculate fractional ¹³C enrichment by analyzing the intensity of ¹³C satellite peaks relative to the central ¹²C peak in high-resolution 1D ¹H spectra or by integrating peak volumes in 2D HSQC spectra. This data serves as the input for computational metabolic flux analysis software (e.g., INCA, Metran).

Reference Data Tables

Table 1: Approximate 13 C Chemical Shifts of α -KG and Key Related Metabolites. Chemical shifts are reported in ppm relative to DSS/TMSP and can vary slightly with pH and buffer conditions.



Metabolite	C1 (Carboxyl)	C2 (Keto/Alpha)	C3	C4	C5 (Carboxyl)
2-Ketoglutaric acid	~174	~200	~31	~34	~182
Glutamate	~175	~56	~28	~34	~182
Glutamine	~175	~55	~28	~32	~178
Succinate	~183	~35	~35	~183	
2- Hydroxyglutar ate	~181	~73	~28	~32	~182

Table 2: Typical NMR Acquisition Parameters for Metabolomics.

Parameter	1D ¹³ C{ ¹ H} Experiment	2D ¹ H- ¹³ C HSQC Experiment	
Spectrometer	600 MHz	600 MHz	
Pulse Program	zgdc30	hsqcedetgpsisp2.2	
Acquisition Time	1.0 s	0.15 s	
Relaxation Delay	2.0 s	1.5 s	
Number of Scans	1024 - 4096	16 - 64	
Spectral Width (¹H)	N/A	12 ppm	
Spectral Width (¹³C)	240 ppm	165 ppm	
Temperature	298 K	298 K	

Visualizing Pathways and Workflows

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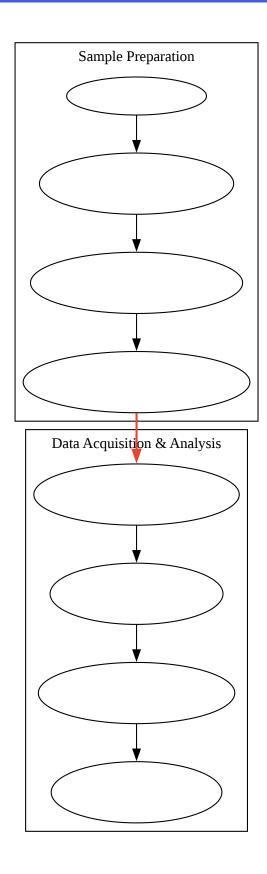


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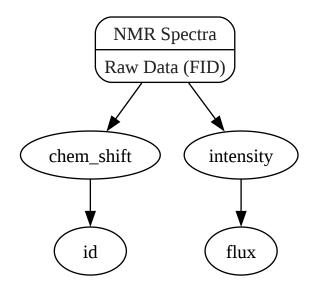
// Invisible nodes for alignment {rank=same; Glutamate; TwoHG;} } .dot Caption: Central metabolic role of α -Ketoglutarate.





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